molecular formula C10H11ClO3S B3190634 4-(cyclopropylmethoxy)benzenesulfonyl Chloride CAS No. 449211-72-7

4-(cyclopropylmethoxy)benzenesulfonyl Chloride

Cat. No.: B3190634
CAS No.: 449211-72-7
M. Wt: 246.71 g/mol
InChI Key: MAJCILSIBSJQPZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropylmethoxy group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclopropylmethoxy)benzenesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride derivative.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into the corresponding sulfonyl chloride . This reaction is carried out at elevated temperatures, typically between 170-180°C, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Chlorinating Agents: Phosphorus pentachloride, phosphorus oxychloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Benzenesulfonic Acid: Formed from hydrolysis

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCILSIBSJQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspention of 100 g (399.6 mmol) of 4-cyclopropylmethoxy-benzenesulfonic acid sodium salt, 186.55 ml (2557.5 mmol) of thionyl chloride and 6.19 ml (80 mmol) of DMF are added dropwise at r.t. After stirring for 15 h, the mixture is poured into ice water and extracted with CH2Cl2. The combined extracts are washed with H2O, dried over MgSO4 and concentrated under reduced pressure to give the title compound as a colorless solid; 1H-NMR (400 MHz, CDCl3): 0.35-0.45 (m, 2H), 0.65-0.75 (m, 2H), 1.25-1.35 (m, 1H), 3.91 (d, 2H, J=7.04 Hz), 7.02 (d, 2H, J=9.04 Hz), 7.96 (d, 2H, J=9.04 Hz).
Name
4-cyclopropylmethoxy-benzenesulfonic acid sodium salt
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
186.55 mL
Type
reactant
Reaction Step One
Name
Quantity
6.19 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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